molecular formula C26H19N3O3S B12040431 4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12040431
M. Wt: 453.5 g/mol
InChI Key: LQJSEKPNBQKHPW-UHFFFAOYSA-N
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Description

6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzothiazole moiety with a quinoline framework, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate benzothiazole compounds under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial and fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide stands out due to its unique combination of benzothiazole and quinoline moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C26H19N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

9-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C26H19N3O3S/c1-14-5-10-19-20(13-14)33-25(28-19)16-6-8-17(9-7-16)27-24(31)21-23(30)18-4-2-3-15-11-12-29(22(15)18)26(21)32/h2-10,13,30H,11-12H2,1H3,(H,27,31)

InChI Key

LQJSEKPNBQKHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC6=C5N(C4=O)CC6)O

Origin of Product

United States

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